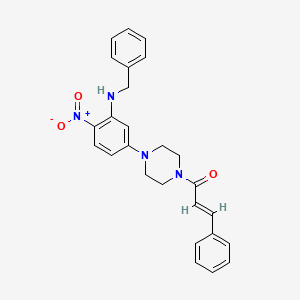![molecular formula C15H21NO2 B5302166 N-[1-(4-methoxyphenyl)ethyl]-N,3-dimethylbut-2-enamide](/img/structure/B5302166.png)
N-[1-(4-methoxyphenyl)ethyl]-N,3-dimethylbut-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-methoxyphenyl)ethyl]-N,3-dimethylbut-2-enamide, also known as methoxyacetylfentanyl, is a synthetic opioid that has been found to have potent analgesic effects. This compound has been the subject of scientific research due to its potential use in the development of new pain medications.
Mecanismo De Acción
Methoxyacetylfentanyl acts on the mu-opioid receptor in the brain, which is responsible for mediating the effects of opioids such as pain relief and euphoria. This compound is a potent agonist of the mu-opioid receptor, meaning that it binds to the receptor and activates it to produce its effects.
Biochemical and Physiological Effects:
Methoxyacetylfentanyl produces a range of biochemical and physiological effects, including pain relief, sedation, and respiratory depression. These effects are similar to those produced by other opioids and are mediated by the activation of the mu-opioid receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methoxyacetylfentanyl has several advantages for use in lab experiments, including its high potency and long duration of action. However, this compound also has several limitations, including its potential for abuse and its potential to produce respiratory depression, which can be life-threatening.
Direcciones Futuras
There are several future directions for research on N-[1-(4-methoxyphenyl)ethyl]-N,3-dimethylbut-2-enamidelfentanyl, including:
1. Development of long-acting pain medications based on this compound.
2. Study of the potential for abuse and addiction associated with this compound.
3. Investigation of the safety and efficacy of this compound in clinical trials.
4. Development of new opioid analgesics based on the structure of N-[1-(4-methoxyphenyl)ethyl]-N,3-dimethylbut-2-enamidelfentanyl.
5. Exploration of the potential for this compound to produce side effects such as respiratory depression and sedation.
Overall, N-[1-(4-methoxyphenyl)ethyl]-N,3-dimethylbut-2-enamidelfentanyl is a promising compound for the development of new pain medications, but further research is needed to fully understand its potential benefits and limitations.
Métodos De Síntesis
Methoxyacetylfentanyl is typically synthesized through a multistep process that involves the use of various reagents and solvents. One common method involves the reaction of 4-methoxyphenethylamine with acetyl chloride to form N-acetyl-4-methoxyphenethylamine. This compound is then reacted with 3,3-dimethylbutyryl chloride in the presence of a base to form N-[1-(4-methoxyphenyl)ethyl]-N,3-dimethylbut-2-enamidelfentanyl.
Aplicaciones Científicas De Investigación
Methoxyacetylfentanyl has been studied extensively for its potential use in the development of new pain medications. One study found that this compound has a higher potency than fentanyl, a commonly used opioid analgesic. Additionally, N-[1-(4-methoxyphenyl)ethyl]-N,3-dimethylbut-2-enamidelfentanyl has been found to have a longer duration of action than fentanyl, making it a promising candidate for the development of long-acting pain medications.
Propiedades
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]-N,3-dimethylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11(2)10-15(17)16(4)12(3)13-6-8-14(18-5)9-7-13/h6-10,12H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSRHICXFYAZOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)N(C)C(=O)C=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-methoxyphenyl)ethyl]-N,3-dimethylbut-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5302084.png)

![4-[4-(1-adamantyl)piperazin-1-yl]-N-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B5302115.png)
![2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5302119.png)
![2-(3,4-dimethylphenyl)-4-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5302127.png)
![1-[(diethylamino)acetyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5302135.png)
![1-[(dimethylamino)sulfonyl]-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5302140.png)
![N-[1-(3,4-dimethylphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5302147.png)
![1-{3-[6-(cyclopentylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl}ethanone](/img/structure/B5302150.png)

![2-[(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5302169.png)
![N-[1-(4-methoxyphenyl)ethyl]butanamide](/img/structure/B5302175.png)
![4-[(4-methyl-1H-imidazol-2-yl)carbonyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5302188.png)
![6-[(diethylamino)methyl]-N-[2-(1H-indol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5302194.png)